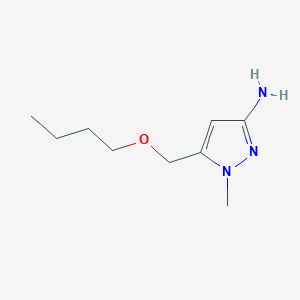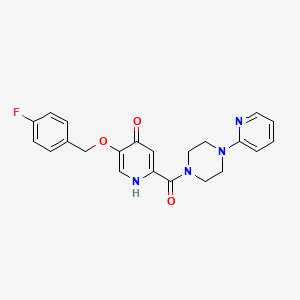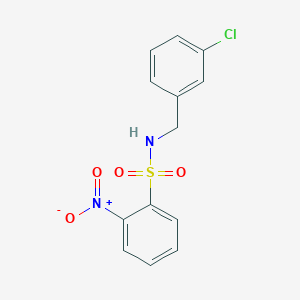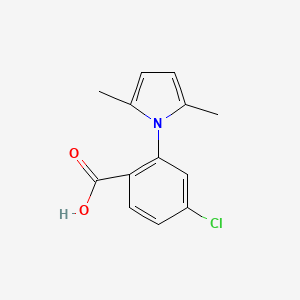
4-Chloro-2-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrole derivatives is often achieved through multi-component reactions, as seen in the synthesis of a penta-substituted pyrrole derivative in paper . This compound was synthesized using a natural hydroxyapatite catalyzed reaction. Similarly, metal-organic frameworks based on pyridinyl benzoic acid were synthesized by solvothermal methods in paper . These methods could potentially be adapted for the synthesis of "4-Chloro-2-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid."
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is typically characterized using spectroscopic techniques such as NMR and FT-IR, as well as X-ray diffraction, as demonstrated in papers , , and . The crystal structure of a related compound was solved, revealing strong hydrogen bonding and specific angles between the pyrrolic ring and substituents . These techniques would be relevant for analyzing the molecular structure of "4-Chloro-2-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid."
Chemical Reactions Analysis
The reactivity of pyrrole derivatives can be influenced by the presence of substituents on the pyrrole ring. For instance, the inclusion complex formation of a pyrrole benzoic acid with β-cyclodextrin is affected by the solvent environment . The photodimerization of a chloropyridone compound as an inclusion complex with benzenetetracarboxylic acid is another example of a specific chemical reaction . These studies suggest that "4-Chloro-2-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid" may also participate in unique chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can be deduced from theoretical studies and experimental data. DFT calculations are often used to predict spectral and geometrical data, as seen in papers and . The corrosion inhibition properties of a pyrrole derivative on steel surfaces were also investigated . Organotin(IV) complexes of a pyrrole benzoic acid derivative were synthesized and tested for biological activity, indicating potential applications in biomedicine . These studies provide a framework for understanding the properties of "4-Chloro-2-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid."
Applications De Recherche Scientifique
Antibacterial and Antitubercular Agents
A significant application of derivatives of 4-Chloro-2-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid lies in their potential as antibacterial and antitubercular agents. Joshi et al. (2008) synthesized a novel series of 4-pyrrol-1-yl benzoic acid hydrazide analogs, some derived 5-substituted-2-thiol-1,3,4-oxadiazoles, 5-substituted-4-amino-1,2,4-triazolin-3-thione, and 2,5-dimethyl pyrroles. These compounds were evaluated for their in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria and screened for antitubercular activity against Mycobacterium tuberculosis H37Rv strain, with some compounds showing very good antibacterial and antitubercular activities (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008).
Thermo-responsive Materials
Another fascinating application is in the development of thermo-responsive materials. Han et al. (2013) discovered that the aryl-substituted pyrrole derivative, 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid (TPPA), exhibits controllable fluorescence in the solid state due to its unique molecular design. This property was leveraged to develop a thermal responsive solid material that can detect temperature in a specific range, showing potential for use in temperature monitoring devices (Han, Feng, Shi, Tong, Dong, Lam, Dong, & Tang, 2013).
Molecular Modeling and Antimicrobial Studies
Further research by Joshi et al. (2017) into 4-(4-pyrrol-1-yl/2,5-dimethyl-4-pyrrol-1-yl) benzoic acid hydrazide analogs, derived oxadiazoles, and azines, synthesized for antimicrobial and antimycobacterial activities, highlighted the compound's versatility. Docking studies revealed important interactions and binding conformations of inhibitors, offering insights into designing more effective antimycobacterial agents (Joshi, More, Pansuriya, Aminabhavi, & Gadad, 2017).
Antimicrobial and Cytotoxic Activity
A series of 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived compounds were synthesized and evaluated for their in vitro antibacterial, antifungal, and antitubercular activity. These compounds exhibited good antimicrobial activity and were also assessed for cytotoxic activity against mammalian cell lines, demonstrating their potential as antitubercular agents at non-cytotoxic concentrations (Joshi, More, & Kulkarni, 2013).
Propriétés
IUPAC Name |
4-chloro-2-(2,5-dimethylpyrrol-1-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-8-3-4-9(2)15(8)12-7-10(14)5-6-11(12)13(16)17/h3-7H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDDZIZWJYBWSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=CC(=C2)Cl)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


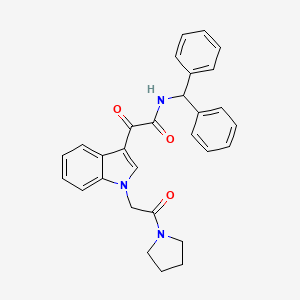
![4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzaldehyde](/img/structure/B2515187.png)
![2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2515189.png)

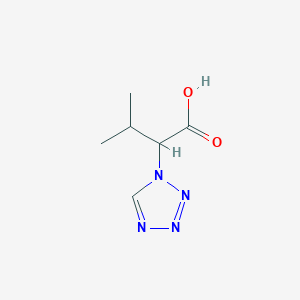
![(2-fluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2515194.png)

